molecular formula C16H24N2O2 B569459 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester CAS No. 1216387-74-4

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester

Cat. No. B569459
M. Wt: 284.429
InChI Key: GVHSMUYEAWMYLM-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester, also known as tert-Butyl 4-benzylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2 . It is an isotope labelled intermediate in the synthesis of PAC-1-d8, a caspase 3 activator .


Synthesis Analysis

The synthesis of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester involves the acylation of diethyl malonate using magnesium chloride and triethylamine .


Molecular Structure Analysis

The molecular structure of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is characterized by a benzyl group attached to a piperazine ring, which is further connected to a carboxylic acid group esterified with a tert-butyl group . The compound has a molecular weight of 276.37 g/mol .


Chemical Reactions Analysis

As an intermediate in the synthesis of PAC-1-d8, 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is involved in the acylation reaction with diethyl malonate . Further details about its chemical reactions are not available in the retrieved sources.


Physical And Chemical Properties Analysis

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester has a molecular weight of 276.37 g/mol. It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It is soluble in Chloroform, DCM, Ethyl Acetate, and Methanol . The compound has a boiling point of 362.5±35.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Activation and Esterification in Organic Synthesis

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is often used in the activation of carboxylic acids and their conversion into active esters, which are key intermediates in various chemical reactions. For instance, Basel and Hassner (2002) demonstrated the activation of carboxylic acids in the presence of DMAP with tert-butyl carbonates, leading to the efficient formation of active esters, important for reactions with primary and secondary amines to afford amides or peptides (Basel & Hassner, 2002).

Use in Protecting Groups

Another application is in the synthesis of protected forms of carboxylic acids. Sedighi and Lipton (2005) reported on the conversion of carboxylic acids to their 1,1-dimethylallyl (DMA) esters in two steps, highlighting the compatibility of tert-butyl, benzyl, and Fmoc protecting groups with palladium-catalyzed deprotection (Sedighi & Lipton, 2005).

Synthesis of Functional Polymers

In polymer science, the compound plays a role in the design and synthesis of functional cyclic esters. Trollsås et al. (2000) described the synthesis and copolymerization of new cyclic esters containing protected functional groups, such as hydroxyl, amino, and carboxyl, using a variety of protecting groups including tert-butyl (Trollsås et al., 2000).

Selective Deprotection in Organic Chemistry

In organic chemistry, selective deprotection is a vital process. Khurana and Arora (2009) showed that benzyl esters of various acids can be chemoselectively cleaved to yield the parent carboxylic acids, while other protecting functionalities like tert-butyl esters remain unaffected (Khurana & Arora, 2009).

Application in Drug Synthesis and CNS Receptors

In medicinal chemistry, derivatives of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester have been used for synthesizing compounds targeting central nervous system receptors. Beduerftig, Weigl, and Wünsch (2001) developed a novel synthesis pathway for compounds interacting with CNS receptors, highlighting the versatility of these derivatives (Beduerftig, Weigl, & Wünsch, 2001).

Synthesis of Novel Cyclic Amino Acids

In the synthesis of novel cyclic amino acids, Hao, Ohkura, Amii, and Uneyama (2000) used tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylate ester, a related compound, to create new types of cyclic amino acids (Hao, Ohkura, Amii, & Uneyama, 2000).

properties

IUPAC Name

tert-butyl 4-benzyl-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSMUYEAWMYLM-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester
Reactant of Route 3
Reactant of Route 3
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester
Reactant of Route 5
Reactant of Route 5
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester
Reactant of Route 6
Reactant of Route 6
4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.